molecular formula C12H18N2O2 B6332758 2-(2-tert-Butyl-phenoxy)-N-hydroxy-acetamidine CAS No. 1016519-70-2

2-(2-tert-Butyl-phenoxy)-N-hydroxy-acetamidine

Cat. No.: B6332758
CAS No.: 1016519-70-2
M. Wt: 222.28 g/mol
InChI Key: HBHLKXFTSUDDAZ-UHFFFAOYSA-N
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Description

2-(2-tert-Butyl-phenoxy)-N-hydroxy-acetamidine is an organic compound with a complex structure that includes a tert-butyl group, a phenoxy group, and an acetamidine moiety

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-tert-Butyl-phenoxy)-N-hydroxy-acetamidine typically involves the reaction of 2-tert-butylphenol with chloroacetonitrile to form 2-(2-tert-butylphenoxy)acetonitrile. This intermediate is then subjected to hydroxylamine hydrochloride in the presence of a base to yield the final product, this compound. The reaction conditions often include solvents like ethanol or methanol and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-tert-Butyl-phenoxy)-N-hydroxy-acetamidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the acetamidine moiety to amines.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Oximes or nitriles.

    Reduction: Amines.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

2-(2-tert-Butyl-phenoxy)-N-hydroxy-acetamidine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-tert-Butyl-phenoxy)-N-(2,4-dimethyl-phenyl)-acetamide
  • 1-(2-(2-tert-Butyl-phenoxy)pyridin-3-yl)-3-(4-(trifluoromethoxy)phenyl)urea

Uniqueness

2-(2-tert-Butyl-phenoxy)-N-hydroxy-acetamidine is unique due to its specific structural features, such as the presence of both a phenoxy group and an acetamidine moiety. This combination allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications .

Properties

IUPAC Name

2-(2-tert-butylphenoxy)-N'-hydroxyethanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2/c1-12(2,3)9-6-4-5-7-10(9)16-8-11(13)14-15/h4-7,15H,8H2,1-3H3,(H2,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBHLKXFTSUDDAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=CC=C1OCC(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC=CC=C1OC/C(=N/O)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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